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Executive Summary

Andamertinib (PLB-1004) is an orally bioavailable, potent, and irreversible small-molecule
inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase.[1][2][3][4][5]
Developed by Avistone Biotechnology, it is engineered to selectively target various EGFR
mutations that are critical drivers in the pathogenesis of certain cancers, most notably non-
small cell lung cancer (NSCLC).[2][6] Preclinical and clinical studies have demonstrated its
efficacy against a range of activating and resistance mutations in the EGFR gene.[1][4][5] This
document provides a detailed overview of Andamertinib's mechanism of action, its molecular
targets, the signaling pathways it modulates, and a summary of key clinical findings.

Core Mechanism of Action

The fundamental mechanism of Andamertinib is the inhibition of EGFR tyrosine kinase
activity.[6] As a mono-anilino-pyrimidine compound, Andamertinib functions as an antagonist
by binding irreversibly to the ATP-binding site within the EGFR kinase domain.[1][3][6] This
action prevents the autophosphorylation and activation of the receptor, which in turn blocks the
initiation of downstream intracellular signaling cascades.[6] By halting these EGFR-mediated
signals, Andamertinib effectively suppresses tumor cell proliferation, inhibits tumor growth,
and induces programmed cell death (apoptosis).[1][6]
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Molecular Targets

Andamertinib exhibits a broad and potent inhibitory profile against multiple clinically relevant
EGFR mutations. Its design as a mutant-selective inhibitor allows it to be effective against
tumors that have developed resistance to earlier-generation EGFR tyrosine kinase inhibitors
(TKIs).[6]

Key Molecular Targets of Andamertinib:

 EGFR Exon 20 Insertions (ex20ins): A challenging group of mutations for which many
conventional TKIs have limited efficacy. Andamertinib has demonstrated robust antitumor
activity in patients with these mutations.[1][7][8]

e T790M "Gatekeeper" Mutation: A common mechanism of acquired resistance to first and
second-generation EGFR inhibitors.[1][4][5]

 Classical Activating Mutations:
o Exon 19 Deletions (ExDel19).[1][4][5]
o L858R Substitution.[1][4][5]

Inhibition of Downstream Signaling Pathways

The uncontrolled activation of EGFR in cancer cells leads to the persistent stimulation of
signaling pathways that regulate cell growth, survival, and differentiation. By blocking the EGFR
kinase, Andamertinib effectively disrupts these critical pathways.[6]

The two primary signaling cascades inhibited by Andamertinib are:

 RAS-RAF-MEK-ERK (MAPK) Pathway: This pathway is a central regulator of cell
proliferation and differentiation. Its inhibition by Andamertinib leads to cell cycle arrest and
reduced tumor growth.[6]

e PI3K-AKT-mTOR Pathway: This pathway is crucial for promoting cell survival, growth, and
proliferation while inhibiting apoptosis. Its disruption by Andamertinib contributes
significantly to the induction of cancer cell death.[6]
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Caption: Andamertinib inhibits mutant EGFR, blocking PI3K-AKT and RAS-RAF-MEK
pathways.

Quantitative Data: Clinical Efficacy and Safety

Clinical trials have provided quantitative data on the efficacy and safety of Andamertinib, both
as a monotherapy and in combination with other agents.

Monotherapy: KANNON Phase 2 Study (NCT06015503)

This study evaluated Andamertinib (240 mg once daily) in pretreated patients with advanced
NSCLC harboring EGFR exon 20 insertion mutations.[7][8]

95% Confidence Interval

Efficacy Endpoint Value
(o)
Confirmed Overall Response
42.7% 32.4% - 53.0%
Rate (ORR)
ORR (Patients with Brain
_ 47.4% 31.5% - 63.2%
Metastasis)
Disease Control Rate (DCR) 86.5% N/A
Median Duration of Response
8.7 months 5.65 - 11.96 months
(DOR)
Median Progression-Free
) 6.2 months 4.63 - 7.85 months
Survival (PFS)
12-Month Overall Survival
70.5% 59.51% - 79.02%

(OS) Rate

Data from the KANNON Phase
2 Study.[7][8]
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Treatment-Related Adverse

Event (TRAE) Any Grade Incidence Grade =3 Incidence
Diarrhea 89.1% 12.0%

Rash 73.9% 7.6%

All TRAEs 100% 40.2%

Safety profile from the
KANNON Phase 2 Study.[7][8]

Combination Therapy: KYLIN-1 Phase Ib/ll Study
(NCT06343064)

This study assessed Andamertinib (80 mg QD) in combination with the MET inhibitor
Vebreltinib in EGFR-mutated NSCLC patients with MET amplification or overexpression
following EGFR-TKI failure.[4]

Efficacy Endpoint Value
Confirmed Overall Response Rate (ORR) 50.0%
Median Progression-Free Survival (mPFS) 9.9 months
ORR (Patients with Brain Metastasis) 42.1%
mMPFS (Patients with Brain Metastasis) 9.5 months

Data from the KYLIN-1 Phase Ib/ll Study.[4]

Experimental Protocols and Methodologies

While detailed, step-by-step laboratory protocols are proprietary, the methodologies employed
to characterize Andamertinib are standard in pharmacology and clinical research.

In Vitro Efficacy Assessment (Conceptual Workflow)

The potency of an inhibitor like Andamertinib is typically determined using cell-based assays
to calculate the half-maximal inhibitory concentration (ICso), which is the concentration of the
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drug required to inhibit a biological process by 50%.[9][10]

Conceptual IC50 Determination Workflow
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Caption: Conceptual workflow for determining the IC50 of Andamertinib in cancer cell lines.

Pharmacokinetic and Metabolism Studies

To understand the absorption, distribution, metabolism, and excretion (ADME) profile of
Andamertinib, human mass balance studies are conducted.

o Methodology: A single oral dose of radiolabeled Andamertinib (e.g., [**C]PLB-1004) is
administered to healthy subjects.[3]

o Sample Collection: Blood, urine, and feces are collected at various time points.[3]

» Analysis: Total radioactivity is quantified in the collected samples. Metabolites are
subsequently identified and characterized using techniques like ultra-high-performance liquid
chromatography coupled with tandem mass spectrometry (UHPLC-MS/MS).[3]

» Key Findings for Andamertinib:
o The average half-life (t*2) in plasma is approximately 54.3 hours.[3]
o Excretion is primarily through feces (84.71%), with a smaller portion via urine (10.30%).[3]

o Primary metabolic pathways include oxidation, demethylation, dehydrogenation, and
cysteine conjugation.[3]

Clinical Trial Design
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The KANNON study (NCT06015503) serves as a representative example of the clinical

methodology used to evaluate Andamertinib.

Design: A phase 2, multicenter, single-arm, multicohort study.[8] This design is often used to
efficiently assess the efficacy of a new agent in a specific, well-defined patient population.
[11]

Population: Patients with locally advanced or metastatic NSCLC confirmed to have EGFR
exon 20 insertion mutations who had progressed after prior treatments.[8]

Intervention: Patients received oral Andamertinib at a dose of 240 mg once dalily,
administered in 28-day cycles.[8]

Endpoints: The primary endpoint was the Overall Response Rate (ORR). Secondary
endpoints included Duration of Response (DOR), Progression-Free Survival (PFS), Overall
Survival (OS), and safety/tolerability.[8]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 8/8 Tech Support


https://pubmed.ncbi.nlm.nih.gov/41248848/
https://pubmed.ncbi.nlm.nih.gov/41248848/
https://pubmed.ncbi.nlm.nih.gov/41248848/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9773863/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9773863/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11859577/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11859577/
https://www.fda.gov/media/120721/download
https://www.benchchem.com/product/b15613523#andamertinib-mechanism-of-action
https://www.benchchem.com/product/b15613523#andamertinib-mechanism-of-action
https://www.benchchem.com/product/b15613523#andamertinib-mechanism-of-action
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b15613523?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15613523?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

